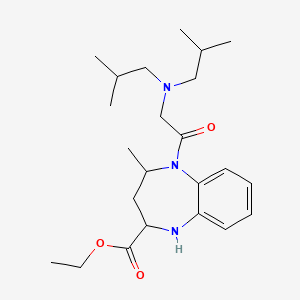
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- is a chemical compound with the molecular formula C14-H12-N2-O4-S and a molecular weight of 304.34 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- involves several steps. One common synthetic route includes the reaction of benzenebutanamide with thiazole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications . Additionally, it has industrial applications in the production of various chemical products.
Mechanism of Action
The mechanism of action of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- can be compared with other similar compounds, such as Benzenebutanamide, alpha,gamma-dioxo-4-methoxy-N-2-thiazolyl- and Benzenebutanamide, alpha,gamma-dioxo-4-methyl-N-2-thiazolyl- . These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl- lies in its specific molecular structure, which imparts distinct properties and applications.
Properties
CAS No. |
130421-39-5 |
|---|---|
Molecular Formula |
C13H10N2O3S |
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2,4-dioxo-4-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H10N2O3S/c16-10(9-4-2-1-3-5-9)8-11(17)12(18)15-13-14-6-7-19-13/h1-7H,8H2,(H,14,15,18) |
InChI Key |
JYPLMKAUCGHIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)









